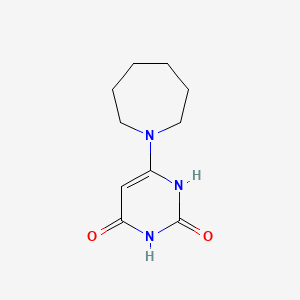

6-(azepan-1-yl)-1H-pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(azepan-1-yl)pyridine-3-boronic acid” is related to your query . It has a molecular weight of 220.08 . Another related compound is “1-(azepan-1-yl)ethan-1-one” with a molecular weight of 141.21 .

Synthesis Analysis

A one-pot synthesis approach based on ipso-substitution of a cyano-group in 1,2,4-triazines, followed by aza-Diels–Alder reaction has been reported . This might provide some insights into potential synthesis routes for similar compounds.Molecular Structure Analysis

The structure of “6-(azepan-1-yl)pyridin-3-yl]methanamine” has a molecular formula of C12H19N3 and a molecular weight of 205.3 .Physical And Chemical Properties Analysis

The related compound “1-(azepan-1-yl)ethan-1-one” has a storage temperature of room temperature and is in liquid form .科学的研究の応用

Chemical Synthesis and Reactivity

Studies on fused pyrimidine derivatives reveal the synthesis of azomethine ylides and pyrimido[4,5-b]azepine derivatives through reactions with α-amino acid derivatives. These reactions are dependent on the N-substituent patterns of the amino acid derivatives used, leading to a variety of reaction profiles and products (Inazumi et al., 1994). Additionally, thermal ene reactions of related compounds lead to the formation of pyrimido[4,5-b]azepine derivatives, showcasing the versatility of these pyrimidine-2,4-diones in chemical synthesis (Inazumi et al., 1994).

Antiviral Research

The synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and their evaluation against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) indicates the potential of these compounds in antiviral research. This exploration highlights the relevance of pyrimidine-2,4-dione derivatives in developing new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).

Novel Heterocyclic Systems

Research into the synthesis of derivatives of Pyrido[1,2-a]azepines illustrates the creation of novel heterocyclic systems. These systems are formed through electrocyclisation and subsequent transformations, expanding the scope of pyrimidine-2,4-dione chemistry and exploring new avenues for chemical innovation (Maicr et al., 1991).

Cytotoxic Activity Screening

The development of the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold through unexpected rearrangement of related compounds demonstrates a mild and efficient approach to creating compounds with potential cytotoxic effects. These findings are crucial for medicinal chemistry optimization programs aimed at developing new therapeutic agents (Mieczkowski et al., 2016).

Metabolic Pathways and Inhibition

Investigations into the uricosuria and orotic aciduria induced by pyrimidine analogs like 6-azauridine delve into the disruption of pyrimidine nucleotide biosynthesis, offering insights into metabolic pathways and enzyme inhibition. These studies contribute to a better understanding of the metabolic effects of pyrimidine derivatives and their potential therapeutic applications (Fallon et al., 1961).

特性

IUPAC Name |

6-(azepan-1-yl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9-7-8(11-10(15)12-9)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHAVNJMYGDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)

![Diethyl 3-methyl-5-[[2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2675552.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)

![N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2675555.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2675562.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2675564.png)

![3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)